[3-(2-Methylphenyl)oxetan-3-YL]methanamine
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Overview
Description
[3-(2-Methylphenyl)oxetan-3-YL]methanamine: is a compound that features an oxetane ring substituted with a 2-methylphenyl group and a methanamine group. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity. The presence of the oxetane ring in this compound imparts significant stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methylphenyl)oxetan-3-YL]methanamine typically involves the formation of the oxetane ring followed by the introduction of the 2-methylphenyl and methanamine groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the oxetane ring can be synthesized through intramolecular cyclization reactions involving epoxides or halohydrins .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the oxetane ring or the aromatic ring, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives of the oxetane or aromatic ring.
Substitution: Formation of substituted aromatic or amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(2-Methylphenyl)oxetan-3-YL]methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used to study the interactions of oxetane-containing molecules with biological targets .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its stability and reactivity make it a valuable scaffold for designing new drugs .
Industry: Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of [3-(2-Methylphenyl)oxetan-3-YL]methanamine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The methanamine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
[3-(Phenyl)oxetan-3-YL]methanamine: Similar structure but lacks the methyl group on the phenyl ring.
[3-(2-Methylphenyl)oxetan-3-YL]ethanamine: Similar structure but with an ethyl group instead of a methanamine group.
[3-(2-Methylphenyl)oxetan-3-YL]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
Uniqueness: The presence of the 2-methylphenyl group and the methanamine group in [3-(2-Methylphenyl)oxetan-3-YL]methanamine imparts unique chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Properties
IUPAC Name |
[3-(2-methylphenyl)oxetan-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11(6-12)7-13-8-11/h2-5H,6-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLNIDFEJAXXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(COC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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